4-Bromo-3'-(trifluoromethoxy)biphenyl
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Overview
Description
4-Bromo-3’-(trifluoromethoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 3’ position on the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 4-bromo-1-iodobenzene and 3-(trifluoromethoxy)phenylboronic acid are commonly used as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions .
Industrial Production Methods: Industrial production of 4-Bromo-3’-(trifluoromethoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-(trifluoromethoxy)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in further Suzuki–Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Extended biphenyl derivatives.
Oxidation and Reduction: Modified compounds with altered oxidation states of the trifluoromethoxy group.
Scientific Research Applications
4-Bromo-3’-(trifluoromethoxy)biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-(trifluoromethoxy)biphenyl depends on its specific application. In chemical reactions, the bromine atom and trifluoromethoxy group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets vary based on the context of use.
Comparison with Similar Compounds
4-Bromo-3’-(trifluoromethyl)biphenyl: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Bromo-3’-(methoxy)biphenyl: Similar structure but with a methoxy group instead of trifluoromethoxy.
4-Bromo-3’-(difluoromethoxy)biphenyl: Similar structure but with a difluoromethoxy group instead of trifluoromethoxy.
Uniqueness: 4-Bromo-3’-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Biological Activity
4-Bromo-3'-(trifluoromethoxy)biphenyl is an organic compound that has garnered attention due to its unique structural features, which include a bromine atom and a trifluoromethoxy group. These substituents impart distinctive chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, examining its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
This compound can be synthesized primarily through the Suzuki–Miyaura coupling reaction, utilizing 4-bromo-1-iodobenzene and 3-(trifluoromethoxy)phenylboronic acid as starting materials. The presence of the trifluoromethoxy group enhances the compound's electronic properties, influencing its reactivity and interactions in biological systems.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic aromatic substitution reactions, while the trifluoromethoxy group may facilitate interactions that modulate the activity of these targets. Understanding these mechanisms is crucial for exploring its potential therapeutic uses.
Biological Activity and Research Findings
Recent studies have investigated the biological effects of this compound, highlighting its potential applications in pharmacology:
Case Studies
A comparative analysis of similar biphenyl derivatives has provided insights into the biological activity of this compound:
These case studies indicate that modifications to the biphenyl structure can lead to varying biological activities, suggesting that this compound may also possess unique pharmacological properties.
Properties
IUPAC Name |
1-bromo-4-[3-(trifluoromethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-6-4-9(5-7-11)10-2-1-3-12(8-10)18-13(15,16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFCZEOJHDLQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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